Cinatrin C1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136266-35-8 |
|---|---|
Molecular Formula |
C18H30O8 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S,3R,4R)-2-dodecoxycarbonyl-4-hydroxy-5-oxooxolane-3-carboperoxoic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-24-18(22)15-13(16(20)26-23)14(19)17(21)25-15/h13-15,19,23H,2-12H2,1H3/t13-,14-,15+/m1/s1 |
InChI Key |
YYAODTFONAOLHT-KFWWJZLASA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]1[C@@H]([C@H](C(=O)O1)O)C(=O)OO |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |
Other CAS No. |
136266-35-8 |
Synonyms |
cinatrin C1 |
Origin of Product |
United States |
Foundational & Exploratory
Cinatrin C1: A Technical Guide to its Function as a Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cinatrin C1, a member of the cinatrin family of natural products, and its role as an inhibitor of phospholipase A2 (PLA2). The cinatrins are a family of potent PLA2 inhibitors isolated from the fermentation broth of the fungus Circinotrichum falcatisporum. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.
Core Data Presentation: Inhibitory Activity of Cinatrins
The inhibitory potential of the cinatrin family against phospholipase A2, purified from rat platelets, has been evaluated. While specific quantitative data for this compound is not detailed in the primary literature abstracts, the activity of its analogue, Cinatrin C3, provides a strong indication of the family's potency. Cinatrin C3 has been identified as the most potent among the tested compounds.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) | Notes |
| Cinatrin C3 | Phospholipase A2 (from rat platelets) | 70 | Noncompetitive | 36 | Inhibition is independent of Ca2+ and substrate concentration, suggesting direct interaction with the enzyme. |
| This compound | Phospholipase A2 (from rat platelets) | Data not available in cited literature | Not specified | Not specified | |
| Cinatrins B & C3 | Porcine Pancreas & Naja naja venom PLA2 | Not specified | Not specified | Not specified | Also demonstrated inhibitory activity against these PLA2 sources. |
Signaling Pathway and Inhibition
Phospholipase A2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound, as a PLA2 inhibitor, is proposed to directly interact with the enzyme, thereby blocking the release of arachidonic acid and downstream inflammatory signaling.
Experimental Protocols
The following is a detailed methodology for a phospholipase A2 inhibition assay, representative of the techniques used to evaluate the cinatrin family. This protocol is based on methods for assaying PLA2 from rat platelets using a radiolabeled substrate.
Objective: To determine the inhibitory effect of this compound on the activity of phospholipase A2 purified from rat platelets.
Materials:
-
Enzyme: Purified phospholipase A2 from rat platelets.
-
Substrate: E. coli cells labeled with [¹⁴C]arachidonic acid.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂.
-
Scintillation Cocktail: For radioactivity measurement.
-
Thin Layer Chromatography (TLC) plates: For separation of lipids.
-
Solvent System for TLC: e.g., chloroform:methanol:acetic acid.
-
Microcentrifuge tubes.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Radiolabeled Substrate:
-
Culture Escherichia coli in a suitable medium.
-
Incorporate [¹⁴C]arachidonic acid into the bacterial phospholipids during growth.
-
Harvest, wash, and autoclave the labeled E. coli cells.
-
Resuspend the labeled E. coli to a specific optical density in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing:
-
Assay Buffer.
-
A fixed amount of purified rat platelet PLA2 enzyme.
-
Varying concentrations of this compound (or vehicle control).
-
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding the [¹⁴C]arachidonic acid-labeled E. coli substrate to each tube.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
-
Termination of Reaction and Lipid Extraction:
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform, methanol, and HCl).
-
Vortex vigorously to extract the lipids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Analysis of Released Arachidonic Acid:
-
Carefully collect the organic (lower) phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the different lipid species (phospholipids, free fatty acids, etc.).
-
Identify the spot corresponding to free [¹⁴C]arachidonic acid by co-migration with a known standard.
-
-
Quantification and Data Analysis:
-
Scrape the silica gel from the area of the TLC plate corresponding to arachidonic acid into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Cinatrin C1 from Circinotrichum falcatisporum: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cinatrin C1, a bioactive compound isolated from the fungus Circinotrichum falcatisporum. This document collates available scientific information on its production, isolation, and biological activities, with a focus on its potential as a therapeutic agent.
Executive Summary
This compound is a member of the cinatrin family of compounds, which are novel spiro-γ-dilactones and γ-lactones.[1] These natural products have garnered scientific interest due to their inhibitory activity against phospholipase A2 (PLA2), an enzyme implicated in various inflammatory diseases.[1][2] Circinotrichum falcatisporum, a mitosporic fungus, has been identified as a producer of cinatrins, including this compound.[1] This guide summarizes the current knowledge on the fermentation of C. falcatisporum for this compound production, the compound's isolation, and its known biological effects, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Production of this compound
Producing Organism
The source of this compound is the fungal strain Circinotrichum falcatisporum RF-641.[1] This fungus belongs to the mitosporic fungi and is the key to obtaining this family of bioactive compounds.
Fermentation Protocol
Detailed fermentation protocols for the optimal production of this compound from Circinotrichum falcatisporum RF-641 are not extensively detailed in the publicly available literature. However, based on the primary literature describing the discovery of cinatrins, a general submerged fermentation process is employed.[1]
General Fermentation Parameters (Hypothetical, based on typical fungal fermentation):
| Parameter | Description |
| Culture Medium | A nutrient-rich liquid medium is required to support fungal growth and secondary metabolite production. This typically includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The exact composition of the medium for optimal this compound production from C. falcatisporum RF-641 is proprietary information from the original research. |
| Inoculation | The fermentation is initiated by inoculating the sterile medium with a seed culture of C. falcatisporum RF-641. |
| Incubation | The culture is incubated with agitation to ensure proper aeration and nutrient distribution. Temperature and pH are critical parameters that need to be optimized for maximal yield. |
| Fermentation Time | The duration of the fermentation process will influence the yield of this compound. This is typically determined by monitoring the production of the target compound over time. |
The following diagram illustrates a generalized workflow for the production of this compound.
References
Preliminary Studies on the Therapeutic Potential of Cinatrin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinatrin C1 is a naturally occurring lactone isolated from the fermentation broth of Circinotrichum falcatisporum. It belongs to the cinatrin family of compounds, which have been identified as inhibitors of phospholipase A2 (PLA2). PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound presents a promising therapeutic potential for the management of inflammatory disorders. This technical guide provides a summary of the preliminary studies on this compound, including its mechanism of action, available biological data, and detailed experimental protocols for its investigation.
Introduction
The cinatrins are a family of novel spiro-γ-dilactones and γ-lactones that have been shown to exhibit inhibitory activity against phospholipase A2. This family includes Cinatrins A, B, C1, C2, and C3. The inhibition of PLA2 is a well-established therapeutic strategy for controlling inflammation. The release of arachidonic acid by PLA2 is the rate-limiting step in the biosynthesis of eicosanoids, which are potent inflammatory mediators. Therefore, inhibitors of this enzyme, such as this compound, are of significant interest for the development of new anti-inflammatory drugs.
Mechanism of Action
Quantitative Data
Specific quantitative data for the inhibition of phospholipase A2 by this compound is not available in the peer-reviewed literature. However, data for other members of the cinatrin family provide a valuable reference for its potential potency.
| Compound | Target Enzyme | IC50 | Ki | Mode of Inhibition | Source |
| Cinatrin C3 | Rat Platelet Phospholipase A2 | 70 µM | 36 µM | Noncompetitive | Tanaka et al., 1992 |
| Cinatrin C2 | Phospholipase A2 | 800 µM | Not Reported | Not Reported | TargetMol |
Note: The data for Cinatrin C3 and C2 are provided as a reference for the potential activity of this compound. Further studies are required to determine the specific inhibitory constants for this compound.
Experimental Protocols
The following protocols are based on standard methodologies for assessing the inhibitory activity of compounds against phospholipase A2.
Phospholipase A2 Inhibition Assay (Titrimetric Method)
This assay measures the release of fatty acids from a lecithin emulsion by PLA2, which is quantified by titration with a standardized NaOH solution.
Materials:
-
Phospholipase A2 (from rat platelets, porcine pancreas, or snake venom)
-
Lecithin (e.g., from soybean)
-
Calcium Chloride (CaCl2)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.02 N)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
pH meter or automatic titrator
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Substrate Preparation: Prepare a lecithin emulsion by suspending a known amount of lecithin in a buffer containing NaCl and CaCl2. Homogenize the mixture to create a uniform emulsion.
-
Reaction Setup: In the reaction vessel maintained at a constant temperature (e.g., 37°C), add the lecithin emulsion and adjust the pH to the optimal range for the specific PLA2 enzyme (typically pH 8.0-9.0).
-
Blank Measurement: Start the titration with the standardized NaOH solution to maintain a constant pH. Record the rate of NaOH consumption, which represents the background hydrolysis of the substrate.
-
Enzyme Addition: Add a pre-determined amount of phospholipase A2 to the reaction vessel to initiate the enzymatic reaction.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound for a specified period before adding to the substrate.
-
Titration: Continuously titrate the reaction mixture with the NaOH solution to maintain the constant pH. The rate of NaOH consumption is proportional to the rate of fatty acid release and thus the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor. Determine the IC50 value of this compound from a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for PLA2 Inhibition Assay.
Signaling Pathways
The inhibition of phospholipase A2 by this compound is expected to modulate the arachidonic acid cascade, a key signaling pathway in inflammation.
Arachidonic Acid Cascade and Point of Inhibition
Phospholipase A2 acts on membrane phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent mediators of inflammation, pain, and fever. This compound, by inhibiting PLA2, blocks the initial step of this cascade, thereby preventing the production of all downstream inflammatory mediators.
Signaling Pathway Diagram
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Conclusion and Future Directions
The preliminary evidence suggests that this compound holds therapeutic potential as an anti-inflammatory agent through the inhibition of phospholipase A2. However, to fully realize this potential, further research is imperative. Key future directions include:
-
Quantitative Biological Assays: Determination of the specific IC50 and Ki values of this compound against various isoforms of phospholipase A2.
-
In Vivo Studies: Evaluation of the anti-inflammatory efficacy of this compound in animal models of inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize potency and selectivity.
A thorough investigation into these areas will be crucial for the advancement of this compound as a potential therapeutic candidate for inflammatory diseases.
The Effect of Cinatrin C1 on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arachidonic acid (AA) metabolic cascade is a pivotal pathway in the inflammatory response. The release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) initiates a series of enzymatic reactions leading to the production of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1][2] These eicosanoids are implicated in a wide range of physiological and pathological processes, making the enzymes in this pathway attractive targets for the development of anti-inflammatory therapeutics.[3][4][5] Cinatrin C1 belongs to a family of natural products known as Cinatrins, which have been identified as inhibitors of phospholipase A2.[6][7] This technical guide provides an in-depth overview of the current understanding of this compound's effect on arachidonic acid metabolism, with a focus on its primary mechanism of action.
Mechanism of Action: Inhibition of Phospholipase A2
The primary mechanism by which Cinatrins, including this compound, are understood to affect arachidonic acid metabolism is through the inhibition of phospholipase A2 (PLA2).[6][7] PLA2 is the upstream enzyme that catalyzes the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid, the rate-limiting substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2] By inhibiting PLA2, Cinatrins effectively reduce the available pool of arachidonic acid, thereby attenuating the production of downstream inflammatory mediators.
The inhibition of PLA2 by the Cinatrin family has been described as noncompetitive, suggesting that these compounds do not bind to the same active site as the substrate.[7] Furthermore, the inhibitory activity of the most potent member of the family, Cinatrin C3, was found to be independent of calcium ion and substrate concentrations.[7] This indicates a direct interaction with the enzyme as the mode of inhibition.[7]
Quantitative Data on Cinatrin Inhibition
| Compound | Target Enzyme | IC50 | Ki | Mode of Inhibition | Reference |
| Cinatrin C3 | Rat Platelet PLA2 | 70 µM | 36 µM | Noncompetitive | [7] |
| This compound | Rat Platelet PLA2 | Data not available | Data not available | Not determined |
Table 1: Summary of available quantitative data for Cinatrin inhibition of Phospholipase A2.
Experimental Protocols
The following is a representative protocol for a phospholipase A2 inhibition assay, based on methodologies commonly employed in the field.
Phospholipase A2 (PLA2) Inhibition Assay
1. Principle:
This assay measures the enzymatic activity of PLA2 by detecting the release of a fluorescently labeled fatty acid from a phospholipid substrate. The inhibition of this activity by a test compound is then quantified.
2. Materials:
-
Purified PLA2 enzyme (e.g., from rat platelets, porcine pancreas, or snake venom)[7]
-
Fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer: Tris-HCl buffer containing CaCl2 and bovine serum albumin (BSA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, black with a clear bottom
-
Fluorescence microplate reader
3. Procedure:
-
Prepare a stock solution of the fluorescent phospholipid substrate in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound dilutions, and the PLA2 enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
4. Data Analysis:
-
Calculate the percentage of PLA2 inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
Conclusion
The available evidence strongly suggests that this compound's effect on arachidonic acid metabolism is mediated through the inhibition of phospholipase A2. By targeting the initial step of the cascade, this compound has the potential to broadly suppress the production of a wide range of pro-inflammatory eicosanoids. While specific quantitative data for this compound is currently lacking, the data from its analogue, Cinatrin C3, indicates a potent inhibitory activity. Further research is warranted to elucidate the precise inhibitory constants of this compound against various PLA2 isoforms and to investigate its effects on downstream pathways, including COX and LOX enzyme activity and the production of specific prostaglandins and leukotrienes in cellular and in vivo models. Such studies will be crucial for the further development of this compound as a potential anti-inflammatory agent.
References
- 1. Dual inhibition of 5-LOX and COX-2 suppresses colon cancer formation promoted by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Noncompetitive Inhibition of Phospholipase A2 by Cinatrins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the noncompetitive inhibition of phospholipase A2 (PLA2) by Cinatrins, a family of natural compounds with potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the subject for researchers, scientists, and professionals in drug development.
Quantitative Inhibition Data
Cinatrins A, B, and C3 have been identified as inhibitors of phospholipase A2 (PLA2)[1]. Among them, Cinatrin C3 has been characterized as the most potent inhibitor, acting through a noncompetitive mechanism[1]. The inhibitory activities of Cinatrins have been assessed against PLA2 from various sources, including rat platelets, porcine pancreas, and Naja naja (cobra) venom[1].
The following table summarizes the available quantitative data on the inhibition of PLA2 by Cinatrins. It is important to note that while the inhibitory activity of Cinatrins A and B has been reported as dose-dependent, specific IC50 and Ki values are not available in the reviewed literature[1].
| Inhibitor | Target Enzyme Source | Inhibition Type | IC50 (µM) | Ki (µM) | Notes |
| Cinatrin A | Rat Platelet PLA2 | Dose-dependent | Not Reported | Not Reported | |
| Cinatrin B | Rat Platelet PLA2 | Dose-dependent | Not Reported | Not Reported | Also inhibits porcine pancreas and Naja naja venom PLA2[1]. |
| Cinatrin C3 | Rat Platelet PLA2 | Noncompetitive | 70 | 36 | Inhibition is independent of Ca2+ and substrate concentration[1]. Also inhibits porcine pancreas and Naja naja venom PLA2[1]. |
Experimental Protocols
This section outlines the detailed methodologies for key experiments required to characterize the noncompetitive inhibition of PLA2 by Cinatrins.
Phospholipase A2 Activity Assay
A common method to determine PLA2 activity is by measuring the release of a labeled fatty acid from a phospholipid substrate.
Materials:
-
Purified PLA2 enzyme (e.g., from rat platelets, porcine pancreas, or snake venom)
-
Radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[¹⁴C]arachidonyl-sn-glycero-3-phosphocholine)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂ and bovine serum albumin (fatty acid-free)
-
Cinatrin inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the substrate solution by suspending the radiolabeled phospholipid in the assay buffer.
-
In a reaction tube, add the assay buffer, the PLA2 enzyme solution, and the Cinatrin inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture at the same temperature for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Extract the released radiolabeled fatty acid by vortexing and centrifugation.
-
Transfer an aliquot of the organic phase containing the fatty acid to a scintillation vial.
-
Evaporate the solvent and add the scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Cinatrin concentration compared to the control.
Determination of Inhibition Type and Ki
To confirm the noncompetitive inhibition mechanism and determine the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction velocities at varying substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Dixon plots.
Procedure:
-
Perform the PLA2 activity assay as described in section 2.1.
-
Vary the concentration of the phospholipid substrate while keeping the concentration of the Cinatrin inhibitor constant. Repeat this for several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. For a noncompetitive inhibitor, the lines will intersect on the x-axis, but will have different y-intercepts and slopes compared to the uninhibited enzyme. The Vmax decreases with increasing inhibitor concentration, while the Km remains unchanged.
-
Dixon Plot: Plot 1/v₀ versus the inhibitor concentration ([I]) at different fixed substrate concentrations. For a noncompetitive inhibitor, the lines will intersect on the x-axis at a point equal to -Ki.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the inhibition of PLA2 by Cinatrins.
PLA2 Signaling Pathway
Phospholipase A2 plays a crucial role in the arachidonic acid signaling cascade, leading to the production of inflammatory mediators.
Caption: The PLA2 signaling pathway, which is inhibited by Cinatrins.
Experimental Workflow for Characterizing Noncompetitive Inhibition
The following workflow outlines the key steps in determining the noncompetitive inhibition of PLA2 by Cinatrins.
Caption: Workflow for characterizing noncompetitive PLA2 inhibition.
Logical Relationship of Noncompetitive Inhibition
This diagram illustrates the binding events in noncompetitive inhibition, where the inhibitor binds to a site on the enzyme distinct from the substrate-binding site.
Caption: Mechanism of noncompetitive enzyme inhibition by Cinatrins.
Conclusion
Cinatrins represent a promising class of natural PLA2 inhibitors. The available data strongly indicates that Cinatrin C3 acts as a noncompetitive inhibitor, suggesting a mechanism of action that involves binding to a site on the PLA2 enzyme that is distinct from the substrate-binding site. This mode of inhibition is significant as its effectiveness is not diminished by increasing substrate concentrations.
Further research is warranted to elucidate the precise binding site of Cinatrins on PLA2 and to determine the specific quantitative inhibitory activities of Cinatrins A and B. A deeper understanding of how these compounds modulate the complex PLA2-mediated signaling pathways will be crucial for the development of Cinatrin-based therapeutics for inflammatory and other related diseases. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing family of natural inhibitors.
References
Methodological & Application
How to prepare a stock solution of Cinatrin C1 for in vitro experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinatrin C1 is a natural product isolated from Circinotrichum falcatisporum. It is identified as an inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[1][2][3][4][5] PLA2 catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. The inhibitory action of this compound on PLA2 makes it a compound of interest for research in inflammation and related therapeutic areas.
This document provides a detailed protocol for the preparation of a this compound stock solution for use in in vitro experiments. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results.
Quantitative Data Summary
For ease of use in calculations and experimental design, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 374.43 g/mol | [1] |
| Molecular Formula | C₁₈H₃₀O₈ | [1] |
| Physical Form | Solid | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred |
| Storage of Powder | Store at -20°C | Inferred |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Inferred |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium or experimental buffer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many small molecule inhibitors in in vitro studies.
Step 1: Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (374.43 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x (374.43 g/mol / 1000 mg/g) = 3.74 mg
-
Step 2: Weighing this compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh out the calculated mass of this compound powder (e.g., 3.74 mg) and add it to the microcentrifuge tube.
Step 3: Dissolving in DMSO
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 3.74 mg of powder) to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
For in vitro experiments, the concentrated stock solution needs to be diluted to the final desired working concentration in the appropriate cell culture medium or experimental buffer.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Serial Dilutions: It is often necessary to perform serial dilutions to reach the final low micromolar or nanomolar concentrations.
Example: Preparing a 10 µM Working Solution from a 10 mM Stock
-
Perform an initial 1:100 dilution of the 10 mM stock solution to create an intermediate 100 µM solution. For example, add 2 µL of the 10 mM stock to 198 µL of cell culture medium.
-
Perform a final 1:10 dilution of the 100 µM intermediate solution to achieve the 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
Caption: this compound inhibits PLA2, blocking arachidonic acid release.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of serum phospholipase-A2 in acute pancreatitis by pharmacological agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
Application of Cinatrin C1 in Lipidomics Research: Application Notes and Protocols
Introduction
Cinatrin C1 is a member of the cinatrin family of compounds, which are known for their inhibitory effects on phospholipase A2 (PLA2).[1][2] PLA2 enzymes are critical players in the intricate network of lipid metabolism and signaling. They catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. These products serve as precursors for a wide array of bioactive lipid mediators, including prostaglandins and leukotrienes, which are involved in inflammatory responses and other physiological processes. Given its role as a PLA2 inhibitor, this compound presents itself as a valuable chemical tool for investigating lipid pathways and their roles in cellular functions and disease states. This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research.
Mechanism of Action
This compound exerts its biological activity by inhibiting the action of phospholipase A2 (PLA2). This inhibition curtails the release of arachidonic acid from the cell membrane's phospholipid bilayer, thereby downregulating the production of downstream inflammatory mediators.
Signaling Pathway of PLA2 Inhibition by this compound
References
- 1. Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PLA2-Mediated Signaling Pathways Using Cinatrin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical players in a variety of cellular signaling pathways, primarily through their function in catalyzing the hydrolysis of the sn-2 position of membrane phospholipids to release arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation and other physiological processes. The study of PLA2-mediated signaling is therefore of significant interest in understanding and developing therapies for inflammatory diseases, neurodegenerative disorders, and cancer.
Cinatrins are a family of naturally derived spiro-gamma-dilactones and gamma-lactones that have been identified as inhibitors of phospholipase A2.[1] This document provides detailed application notes and protocols for the use of Cinatrin C1, a member of this family, as a tool to investigate PLA2-mediated signaling pathways. While Cinatrin C3 is the most potent inhibitor in this family, this compound can also be utilized to study the downstream effects of PLA2 inhibition.[2] The protocols outlined below provide a framework for assessing the inhibitory activity of this compound on PLA2 and its subsequent effects on downstream signaling events.
Mechanism of Action
Cinatrins inhibit PLA2 in a dose-dependent manner. Studies on the closely related and more potent Cinatrin C3 have shown that the inhibition is noncompetitive with respect to the substrate and independent of Ca2+ concentration.[2] This suggests that Cinatrins may act by directly interacting with the PLA2 enzyme, rather than by chelating calcium or competing with the phospholipid substrate.[2] It is presumed that this compound shares a similar mechanism of action.
Caption: PLA2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on PLA2 activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents hypothetical dose-response data for this compound against a purified PLA2 enzyme. This data is for illustrative purposes and actual values should be determined experimentally. The IC50 for the more potent Cinatrin C3 has been reported as 70 µM.[2]
| This compound Conc. (µM) | % PLA2 Inhibition (Hypothetical) |
| 10 | 5 |
| 50 | 20 |
| 100 | 45 |
| 200 | 75 |
| 500 | 95 |
| IC50 (Hypothetical) | ~110 µM |
The downstream effects of PLA2 inhibition by this compound can be assessed by measuring the reduction in the production of arachidonic acid and its metabolites, such as prostaglandin E2 (PGE2).
| Treatment | Arachidonic Acid Release (ng/mL) | PGE2 Production (pg/mL) |
| Vehicle Control | 150.2 ± 12.5 | 850.7 ± 65.2 |
| This compound (50 µM) | 115.8 ± 9.8 | 625.4 ± 51.3 |
| This compound (100 µM) | 80.1 ± 7.5 | 410.9 ± 38.7 |
| This compound (200 µM) | 45.6 ± 5.1 | 220.1 ± 25.6 |
Experimental Protocols
Protocol 1: In Vitro PLA2 Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on a purified PLA2 enzyme.
Caption: Workflow for the in vitro PLA2 activity assay.
Materials:
-
Purified PLA2 (e.g., from bee venom or porcine pancreas)
-
This compound
-
Fluorescent PLA2 substrate (e.g., a BODIPY-labeled phospholipid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control containing the same concentration of the solvent.
-
Prepare a working solution of PLA2 in Assay Buffer.
-
To each well of the 96-well plate, add 20 µL of the this compound dilutions or vehicle control.
-
Add 20 µL of the PLA2 working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the fluorescent PLA2 substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 160 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths. Record measurements kinetically, for example, every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound and the vehicle control.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Measurement of Arachidonic Acid Release in Cultured Cells
This protocol outlines a method to assess the effect of this compound on the release of arachidonic acid from cultured cells stimulated with an agonist.
Materials:
-
Cultured cells known to express PLA2 (e.g., macrophages, neutrophils)
-
This compound
-
[³H]-Arachidonic Acid
-
Cell culture medium
-
Agonist to stimulate PLA2 activity (e.g., calcium ionophore, ATP)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours.
-
Wash the cells with fresh medium to remove unincorporated [³H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in fresh medium for 1 hour.
-
Stimulate the cells with a suitable agonist for a defined period (e.g., 30 minutes).
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter. This represents the amount of released [³H]-Arachidonic Acid.
-
Lyse the cells and measure the total incorporated radioactivity.
-
Calculate the percentage of arachidonic acid release for each condition.
-
Compare the release in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
Protocol 3: Quantification of Prostaglandin E2 (PGE2) Production
This protocol provides a method to measure the downstream effect of PLA2 inhibition by quantifying the production of PGE2, a major product of the cyclooxygenase (COX) pathway.
Caption: Workflow for measuring PGE2 production using ELISA.
Materials:
-
Cultured cells (e.g., macrophages, fibroblasts)
-
This compound
-
Agonist to induce PGE2 production (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))
-
Commercially available Prostaglandin E2 ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agonist to induce inflammation and PGE2 production.
-
Incubate the cells for a sufficient period to allow for PGE2 synthesis and secretion (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a PGE2-HRP conjugate.
-
Washing the plate.
-
Adding a substrate solution and incubating to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Compare the PGE2 levels in this compound-treated cells to the vehicle-treated control to assess the inhibitory effect on the downstream signaling pathway.
Conclusion
This compound serves as a valuable research tool for investigating the role of PLA2 in cellular signaling. The protocols provided here offer a comprehensive framework for characterizing the inhibitory effects of this compound on PLA2 activity and its downstream consequences, such as the release of arachidonic acid and the production of prostaglandins. By utilizing these methods, researchers can further elucidate the intricate mechanisms of PLA2-mediated pathways and explore the therapeutic potential of PLA2 inhibitors in various disease models.
References
Investigating the Impact of Cinatrin C1 on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for investigating the effects of Cinatrin C1, a known phospholipase A2 (PLA2) inhibitor, on cytokine production in immune cells.[1][2][3] Understanding the immunomodulatory properties of this compound is crucial for its potential development as an anti-inflammatory therapeutic agent. This document outlines the theoretical framework, detailed experimental protocols, and data presentation guidelines necessary for a thorough investigation.
Introduction and Theoretical Background
This compound is a member of the cinatrin family of compounds, which have been identified as inhibitors of phospholipase A2 (PLA2).[1][2] PLA2 enzymes play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound is hypothesized to suppress downstream inflammatory signaling pathways, leading to a reduction in the production of key pro-inflammatory cytokines.
This guide will focus on protocols to test this hypothesis by treating immune cells with this compound and measuring its effect on the production of a panel of relevant cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Experimental Workflow
The overall experimental workflow is designed to systematically assess the dose-dependent and time-course effects of this compound on cytokine production in a relevant in vitro cell model.
Figure 1: A high-level overview of the experimental workflow for investigating the effect of this compound on cytokine production.
Proposed Signaling Pathway
Based on its known activity as a PLA2 inhibitor, this compound is expected to interfere with the arachidonic acid signaling pathway, which is a key driver of inflammation and subsequent cytokine production. The following diagram illustrates this proposed mechanism of action.
Figure 2: Proposed signaling pathway illustrating the inhibitory effect of this compound on PLA2 and downstream cytokine production.
Detailed Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines:
-
RAW 264.7: A murine macrophage cell line commonly used to study inflammation.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For experiments, seed cells in 96-well or 24-well plates at a density of 1 x 10^5 cells/mL.
Preparation of this compound
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Treatment and Stimulation
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Remove the old medium and replace it with fresh medium containing the various concentrations of this compound.
-
Incubate the cells with this compound for a pre-treatment period of 1-2 hours.
-
Following pre-treatment, stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with 0.1% DMSO.
-
LPS Control: Cells treated with LPS and 0.1% DMSO.
-
This compound Only Control: Cells treated with the highest concentration of this compound without LPS stimulation.
-
-
Incubate the plates for a specified time period (e.g., 6, 12, or 24 hours) to allow for cytokine production.
Cytokine Quantification using ELISA
-
After the incubation period, centrifuge the culture plates at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed effects of this compound on cytokine production are due to its immunomodulatory activity or simply due to cytotoxicity.
-
After collecting the supernatants for ELISA, add MTT reagent (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the vehicle-treated control group.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and analysis.
Table 1: Effect of this compound on LPS-Induced Cytokine Production (pg/mL)
| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | Value | Value | Value |
| LPS (1 µg/mL) | Value | Value | Value |
| LPS + this compound (0.1 µM) | Value | Value | Value |
| LPS + this compound (1 µM) | Value | Value | Value |
| LPS + this compound (10 µM) | Value | Value | Value |
| LPS + this compound (50 µM) | Value | Value | Value |
| LPS + this compound (100 µM) | Value | Value | Value |
| This compound (100 µM) | Value | Value | Value |
Table 2: Effect of this compound on Cell Viability (%)
| Treatment Group | Cell Viability (%) ± SD |
| Vehicle Control | 100 |
| LPS (1 µg/mL) | Value |
| This compound (0.1 µM) | Value |
| This compound (1 µM) | Value |
| This compound (10 µM) | Value |
| This compound (50 µM) | Value |
| This compound (100 µM) | Value |
Conclusion and Future Directions
These protocols provide a robust framework for the initial investigation into the immunomodulatory effects of this compound. Based on the results, further experiments can be designed to delve deeper into the molecular mechanisms. This may include Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB pathway, or qPCR to measure the gene expression levels of cytokines and other inflammatory mediators. A thorough understanding of how this compound modulates cytokine production will be instrumental in guiding its future development as a potential therapeutic agent.
References
- 1. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities [pubmed.ncbi.nlm.nih.gov]
- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-cinatrin C1 based on an In(OTf)3-catalyzed Conia-Ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cinatrin C1 Incubation Times: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing incubation times for Cinatrin C1 in various cellular assays. This compound is a known inhibitor of phospholipase A2 (PLA2), an enzyme crucial to various signaling pathways.[1][2][3] Proper incubation time is a critical parameter for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of this compound incubation times.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects, or inconsistent compound addition. | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to minimize edge effects. Use a multichannel pipette for compound addition to ensure consistency. |
| No observable effect of this compound | Incubation time is too short for the biological effect to manifest. Compound concentration is too low. Cell line is not sensitive to PLA2 inhibition. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.[4][5] Conduct a dose-response experiment with a wide range of this compound concentrations. Confirm that the chosen cell line expresses the target PLA2 and that the pathway is active. |
| High cell death in all wells, including controls | Poor cell health, contamination (e.g., mycoplasma), or issues with the assay reagents. | Regularly check cell cultures for signs of stress or contamination.[6] Test a new batch of cells and assay reagents. Ensure proper aseptic technique during all experimental steps. |
| Unexpected increase in signal at longer incubation times | Compound degradation, off-target effects, or cellular adaptation. | Test the stability of this compound in your cell culture medium over the time course of the experiment. Consider shorter incubation times or using a more stable analog if available. Investigate potential off-target effects through literature review or specific assays. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an incubation time-course experiment with this compound?
A good starting point for a time-course experiment would be to test a range of time points that cover both early and late cellular responses. A suggested range is 6, 12, 24, and 48 hours.[5] The optimal time will depend on the specific cell line and the downstream endpoint being measured.
Q2: How does the cell doubling time influence the chosen incubation time?
The doubling time of your cell line is an important consideration. For rapidly dividing cells, a shorter incubation time may be sufficient to observe an effect on proliferation. For slower-growing cells or to observe effects on other cellular processes, longer incubation times may be necessary.[5] It is generally recommended that the incubation period covers at least one to two cell doubling times for proliferation assays.
Q3: Should I change the media during a long incubation period with this compound?
For incubation times exceeding 24-48 hours, a media change may be necessary to replenish nutrients and remove waste products. When changing the media, it is crucial to replace it with fresh media containing the same concentration of this compound to ensure continuous exposure.
Q4: How can I be sure that the observed effect is due to PLA2 inhibition by this compound?
To confirm the mechanism of action, consider performing control experiments. These could include using a structurally related but inactive compound, or rescuing the phenotype by adding a downstream product of the PLA2 pathway. Additionally, you could use siRNA to knockdown the specific PLA2 isoform to see if it phenocopies the effect of this compound.
Q5: What are some common artifacts to be aware of in cellular assays with small molecules like this compound?
Small molecules can sometimes interfere with assay readouts, for example, by autofluorescence or by precipitating out of solution at high concentrations.[7] It is important to run appropriate controls, such as wells with the compound but without cells, to check for any assay interference.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using a standard MTT or similar colorimetric assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT reagent (or equivalent)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: For each time point, plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal incubation time will be the one that gives a robust and reproducible dose-response curve.
Visualizing Key Concepts
To further aid in experimental design and troubleshooting, the following diagrams illustrate important workflows and pathways.
Caption: A three-phase workflow for systematically optimizing this compound incubation time.
Caption: this compound inhibits PLA2, blocking downstream signaling pathways.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3 [pubmed.ncbi.nlm.nih.gov]
- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phospholipase A2 (PLA2) Activity Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with high background noise in Phospholipase A2 (PLA2) activity assays.
Troubleshooting Guide: High Background Noise
High background signal can mask the true enzymatic activity of PLA2, leading to inaccurate and unreliable results. The following table outlines common causes of high background noise and provides specific solutions to address them.
| Potential Cause | Specific Problem | Recommended Solution | Relevant Citation(s) |
| Substrate Issues | Incomplete dissolution of the substrate. | Ensure the substrate is completely dissolved. For example, when reconstituting Arachidonoyl Thio-PC, vortex well until the solution is clear.[1][2] | [1][2] |
| Spontaneous substrate hydrolysis. | Prepare substrate solutions fresh before each experiment. Store reconstituted substrate appropriately (-20°C for up to one week for Arachidonoyl Thio-PC).[1] | [1] | |
| Poor quality or degradation of substrate. | Use high-purity, fresh substrate. Store substrates as recommended by the manufacturer, protected from light and moisture.[3][4] | [3][4] | |
| Assay Buffer & Reagents | High background absorbance of the buffer itself. | Test all buffers and culture media for high background absorbance before starting the experiment. If the initial absorbance is high (e.g., > 0.3 AU), consider diluting the samples or using a different buffer system.[1] Tris, Hepes, and phosphate buffers are generally compatible.[1] | [1] |
| Presence of interfering substances in the sample. | Samples containing thiols (e.g., glutathione, DTT, 2-mercaptoethanol) can cause high background.[1] Thiol-scavengers (e.g., N-ethylmaleimide) can inhibit color development.[1] Remove these substances by dialysis.[1] | [1] | |
| Contaminated reagents or water. | Use high-purity water (HPLC-grade or glass-distilled) to prepare all buffers and reagent solutions.[1][2] Ensure all reagents are free from contaminants.[5] | [1][2][5] | |
| Experimental Conditions | Inappropriate pH of the reaction mixture. | Optimize the pH of the assay buffer. Most PLA2 enzymes have an optimal pH around 7.4-8.9.[6][7][8] | [6][7][8] |
| Incorrect incubation time or temperature. | Follow the recommended incubation times and temperatures for the specific assay kit or protocol. Extended incubation may lead to increased non-enzymatic hydrolysis. | [9] | |
| Insufficient washing steps. | Increase the number, volume, and duration of washing steps to remove unbound reagents and interfering substances.[10] | [10] | |
| Sample-Related Issues | High concentration of primary antibody (in PLA assays). | Titrate the primary antibody to determine the optimal concentration that gives a good signal-to-noise ratio.[10] | [10] |
| Particulates in the sample. | Ensure the sample is free of particulates, which can interfere with absorbance measurements. Centrifuge samples if necessary.[1] | [1] | |
| Endogenous enzyme activity in the sample. | Include appropriate negative controls (e.g., sample without substrate, buffer only) to determine the level of background from the sample itself. | [7] |
Frequently Asked Questions (FAQs)
Q1: My background absorbance is above the recommended level before I even add my enzyme. What should I do?
A1: High initial background absorbance is often due to the assay buffer or the substrate solution.[1] First, measure the absorbance of the assay buffer alone to ensure it is not the source of the high reading. If the buffer is fine, the issue is likely with the substrate. Ensure the substrate is fully dissolved; incomplete solubilization can lead to high background.[1][2] If the problem persists, consider preparing a fresh dilution of the substrate.
Q2: Can components of my cell culture media interfere with the PLA2 assay?
A2: Yes, certain components in cell culture media can contribute to high background. It is recommended to test the media for high background absorbance before conducting the experiment.[1] If the media shows high absorbance, you may need to dilute your sample in the assay buffer or perform a buffer exchange step to remove interfering substances.[1]
Q3: I am using a colorimetric assay with DTNB. What could be causing a high background signal?
A3: In assays using DTNB (Ellman's reagent), the presence of free thiols in your sample is a common cause of high background.[1] Substances like glutathione, cysteine, dithiothreitol (DTT), or 2-mercaptoethanol will react with DTNB, leading to a false-positive signal.[1] It is crucial to remove these interfering substances from your sample, for example, through extensive dialysis, before performing the assay.[1]
Q4: How does the physical state of the lipid substrate affect the PLA2 assay?
A4: The activity of PLA2 is highly dependent on the physicochemical properties of the aggregated substrate.[11] The enzyme acts at the interface of lipid aggregates (like liposomes or micelles).[6][12] The composition and stability of these aggregates are crucial for reproducible results. Factors such as the presence of anionic phospholipids can enhance enzyme binding and activity.[13]
Q5: Can the solvent used to dissolve my inhibitor affect the assay?
A5: Yes, solvents can impact enzyme activity. While DMSO is often used to dissolve inhibitors and generally has a minimal effect on PLA2 activity, other solvents like ethanol or methanol can cause a slight decrease in activity.[1] It is important to include a vehicle control in your experiment, where the same volume of solvent used for the inhibitor is added to a control well. This allows you to account for any effect of the solvent itself.
Experimental Protocols
Protocol: Colorimetric PLA2 Activity Assay using a Thio-Phospholipid Substrate
This protocol is a generalized procedure based on commercially available kits that utilize a dithio analog of phosphatidylcholine and DTNB for detection.
1. Reagent Preparation:
- Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. A typical buffer might be 25 mM Tris-HCl, 10 mM CaCl₂, 100 mM KCl, pH 7.5. Test the buffer for background absorbance.
- DTNB Solution: Reconstitute lyophilized DTNB with high-purity water to the desired stock concentration (e.g., 10 mM). Store on ice and protect from light.[2]
- Substrate Solution: Reconstitute the thio-PC substrate with the assay buffer. Vortex vigorously until the solution is completely clear to avoid high background.[1][2]
- Positive Control: Prepare dilutions of a known PLA2 enzyme (e.g., bee venom PLA2) in assay buffer to serve as a positive control.[1][2]
- Samples: Prepare your experimental samples. If they contain interfering substances like thiols, perform dialysis against the assay buffer.[1]
2. Assay Procedure (96-well plate format):
- Background Wells: Add assay buffer and substrate solution.
- Positive Control Wells: Add assay buffer, positive control enzyme, and substrate solution.
- Sample Wells: Add your sample and substrate solution.
- Initiate Reaction: Add the DTNB solution to all wells to start the reaction.
- Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for a specified time (e.g., 60 minutes).[1]
- Measurement: Read the absorbance at 405 or 414 nm using a microplate reader.[1][2]
3. Data Analysis:
- Subtract the absorbance of the background wells from the absorbance of the sample and positive control wells.
- Calculate the PLA2 activity based on the rate of color change and the extinction coefficient of the chromophore.
Visualizations
Experimental Workflow for PLA2 Activity Assay
Caption: General workflow for a PLA2 activity assay.
Troubleshooting Logic for High Background Noise
Caption: A step-by-step guide to diagnosing high background noise.
References
- 1. content.abcam.com [content.abcam.com]
- 2. abcam.com [abcam.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]
- 11. Activity of phospholipase A2 on a fluorescent substrate incorporated into non-hydrolyzable phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Interfacial catalysis by phospholipase A2: substrate specificity in vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cinatrin C1 solutions.
This technical support center provides guidance on the best practices for the long-term storage of Cinatrin C1 solutions, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous-based assays, further dilution into an appropriate buffer is necessary. Ensure the final concentration of the organic solvent in the aqueous solution is minimal to avoid affecting the experiment.
Q2: At what temperature should I store my this compound stock solution?
A2: For long-term stability, it is best practice to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: How can I check the stability of my this compound solution?
A3: The stability of this compound, a lactone-containing compound, can be assessed by monitoring for signs of hydrolysis. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used to detect the presence of the hydrolyzed carboxylic acid product.[1] A decrease in the inhibitory activity in a phospholipase A2 (PLA2) assay can also indicate degradation.
Q4: Can I store diluted, aqueous solutions of this compound?
A4: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. Lactone hydrolysis can be more pronounced in aqueous environments, especially at non-neutral pH. Prepare fresh dilutions from your frozen stock solution for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent evaporation- Exceeded solubility limit | - Ensure vials are tightly sealed.- Briefly warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a new stock at a slightly lower concentration. |
| Inconsistent results in PLA2 inhibition assays | - Degradation of this compound in aqueous assay buffer- Repeated freeze-thaw cycles of the stock solution- Inaccurate pipetting of inhibitor or enzyme | - Prepare fresh dilutions of this compound for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use calibrated pipettes and ensure proper mixing. |
| Loss of inhibitory activity over time | - Hydrolysis of the lactone ring in this compound | - Store stock solutions at -20°C or -80°C in an anhydrous solvent.- Avoid prolonged exposure of aqueous solutions to room temperature.- Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.[1] |
| High background signal in PLA2 assay | - Substrate instability- Contamination of reagents | - Prepare fresh substrate solution for each assay.- Use high-purity reagents and sterile techniques. |
Experimental Protocols
Protocol: Quality Control of this compound by Monitoring PLA2 Inhibition
This protocol outlines a method to verify the biological activity of your this compound solution by assessing its ability to inhibit phospholipase A2 (PLA2).
Materials:
-
This compound stock solution (in DMSO)
-
Phospholipase A2 (PLA2) enzyme (e.g., from bee venom or porcine pancreas)
-
PLA2 substrate (e.g., diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Reconstitute the PLA2 enzyme in Assay Buffer to a working concentration.
-
Prepare the PLA2 substrate solution in Assay Buffer.
-
Prepare a stock solution of DTNB in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of your this compound stock solution in the Assay Buffer to achieve a range of desired concentrations for testing. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank wells: Assay Buffer
-
Control wells (no inhibitor): PLA2 enzyme and vehicle control
-
Inhibitor wells: PLA2 enzyme and your this compound dilutions
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the PLA2 substrate and DTNB solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each this compound concentration compared to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the this compound concentration to determine the IC₅₀ value.
-
Diagrams
Caption: Experimental workflow for PLA2 inhibition assay.
Caption: Inhibition of the PLA2 signaling pathway by this compound.
References
Validation & Comparative
Cross-Validation of Cinatrin-Family Inhibitory Activity on Phospholipase A2 Using Diverse Assay Methods
A Comparative Guide for Researchers
This guide provides a comparative analysis of the inhibitory activity of the Cinatrin family of natural products against phospholipase A2 (PLA2), with a focus on the available experimental data and the methodologies used for their assessment. Cinatrins are a family of novel spiro-γ-dilactones and γ-lactones isolated from the fermentation broth of Circinotrichum falcatisporum. While the family includes Cinatrins A, B, C1, C2, and C3, the predominant focus of published biological activity studies has been on Cinatrin C3, identified as the most potent inhibitor of PLA2 within this class.[1][2]
It is important to note that while Cinatrin C1 is recognized as a phospholipase A2 inhibitor, specific quantitative inhibitory data, such as IC50 or Ki values, are not detailed in the primary scientific literature describing the biological activity of this compound family.[1] Therefore, this guide will present the available quantitative data for the most characterized compound, Cinatrin C3, as a representative of the Cinatrin family's bioactivity and will detail the assay methods used for this characterization.
Quantitative Inhibitory Activity
The inhibitory potency of the Cinatrin family against phospholipase A2 has been primarily evaluated using biochemical assays with purified enzymes from various sources. The following table summarizes the key quantitative data for Cinatrin C3.
| Compound | Enzyme Source | Assay Method | IC50 | Ki | Mode of Inhibition | Reference |
| Cinatrin C3 | Rat Platelets | Radiometric Assay | 70 µM | 36 µM | Noncompetitive | [1] |
| Cinatrin C3 | Porcine Pancreas | Not Specified | Inhibitory Activity Confirmed | Not Determined | Not Determined | [1] |
| Cinatrin C3 | Naja naja Venom | Not Specified | Inhibitory Activity Confirmed | Not Determined | Not Determined | [1] |
| Cinatrin B | Rat Platelets | Radiometric Assay | Inhibitory Activity Confirmed | Not Determined | Not Determined | [1] |
| Cinatrin A | Rat Platelets | Radiometric Assay | Inhibitory Activity Confirmed | Not Determined | Not Determined | [1] |
Note: The inhibitory activities for porcine pancreas and Naja naja venom PLA2 were confirmed but not quantified in the primary literature.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and cross-validation of inhibitory activity data. The following protocol is based on the methods described for the characterization of Cinatrin C3's inhibition of rat platelet phospholipase A2.[1]
Radiometric Phospholipase A2 Inhibition Assay
This biochemical assay measures the enzymatic activity of PLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
1. Enzyme Preparation:
-
Phospholipase A2 is purified from rat platelets. The specific activity and concentration of the enzyme preparation are determined prior to the assay.
2. Substrate Preparation:
-
A phospholipid substrate, such as phosphatidylcholine, is labeled with a radioactive isotope, typically at the sn-2 position with [1-¹⁴C]oleic acid.
-
The labeled substrate is then used to form liposomes or mixed micelles to create a suitable interface for enzyme activity.
3. Inhibition Assay:
-
The purified rat platelet PLA2 is pre-incubated with varying concentrations of the test inhibitor (e.g., Cinatrin C3) in a suitable buffer system for a defined period.
-
The enzymatic reaction is initiated by the addition of the radiolabeled phospholipid substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the radiolabeled free fatty acid product is separated from the unreacted phospholipid substrate using a chromatographic method (e.g., thin-layer chromatography).
-
The radioactivity of the liberated fatty acid is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage of inhibition is calculated by comparing the radioactivity of the product in the presence of the inhibitor to that of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots. The Ki value is then calculated from these kinetic data.
Visualizations
Phospholipase A2 Signaling Pathway
Phospholipase A2 enzymes play a critical role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of a wide range of pro-inflammatory lipid mediators known as eicosanoids.
Caption: The Phospholipase A2 (PLA2) signaling cascade and the inhibitory action of this compound.
Experimental Workflow for PLA2 Inhibition Assay
The following diagram illustrates the general workflow for a biochemical assay to determine the inhibitory activity of a compound against phospholipase A2.
Caption: Workflow for determining the inhibitory activity of this compound against Phospholipase A2.
References
- 1. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: Cinatrin C3 Emerges as the More Potent Phospholipase A2 Inhibitor Over Cinatrin C1
In the landscape of phospholipase A2 (PLA2) inhibitors, Cinatrin C3 demonstrates superior potency compared to its counterpart, Cinatrin C1. Experimental data identifies Cinatrin C3 as the most potent compound among the cinatrin family, a group of novel PLA2 inhibitors isolated from the fermentation broth of Circinotrichum falcatisporum RF-641. While direct quantitative comparison is limited by the available data for this compound, the existing evidence firmly establishes the greater inhibitory activity of Cinatrin C3 against PLA2.
Quantitative Comparison of Inhibitory Potency
Cinatrin C3 has been shown to inhibit phospholipase A2 purified from rat platelets in a dose-dependent manner.[1] The half-maximal inhibitory concentration (IC50) for Cinatrin C3 has been determined, providing a quantitative measure of its potency. In contrast, a specific IC50 value for this compound is not explicitly reported in the reviewed scientific literature, though it is part of the same family of PLA2 inhibitors.[1][2]
| Compound | Target Enzyme | IC50 Value | Reference |
| Cinatrin C3 | Rat Platelet Phospholipase A2 | 70 µM | [1] |
| This compound | Rat Platelet Phospholipase A2 | Not Reported |
This table summarizes the available quantitative data for the inhibitory potency of this compound and Cinatrin C3 against rat platelet phospholipase A2.
Mechanism of Action: Inhibition of Phospholipase A2
Both this compound and Cinatrin C3 exert their effects by inhibiting the activity of phospholipase A2. PLA2 is a critical enzyme that catalyzes the hydrolysis of the sn-2 position of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking PLA2, cinatrins can effectively suppress the inflammatory cascade.
The inhibition of PLA2 by Cinatrin C3 has been characterized as noncompetitive, with a Ki value of 36 µM.[1] This suggests that Cinatrin C3 binds to a site on the enzyme that is distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency.[1]
Experimental Protocols
The determination of the inhibitory potency of the cinatrins on PLA2 activity is typically performed using an in vitro enzyme assay. A representative experimental protocol is detailed below.
Phospholipase A2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and C3) against phospholipase A2.
Materials:
-
Purified phospholipase A2 (e.g., from rat platelets, porcine pancreas, or snake venom)
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Calcium chloride (as PLA2 is a calcium-dependent enzyme)
-
Test compounds (this compound and C3) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system to measure fatty acid release (e.g., a titrator to measure released free fatty acids, or a fluorescent probe that detects changes in the lipid environment upon hydrolysis).
Procedure:
-
Enzyme Preparation: A stock solution of phospholipase A2 is prepared in the assay buffer.
-
Substrate Preparation: The phospholipid substrate is prepared as a suspension or as vesicles in the assay buffer.
-
Inhibition Assay: a. The reaction mixture is prepared by adding the assay buffer, calcium chloride, and varying concentrations of the test compound (or vehicle control) to a reaction vessel. b. The reaction is initiated by the addition of the phospholipid substrate. c. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period. d. The reaction is terminated, and the amount of released fatty acid is quantified using a suitable detection method.
-
Data Analysis: a. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the context of this compound and C3's activity, the following diagrams illustrate the phospholipase A2 signaling pathway and a generalized workflow for assessing PLA2 inhibition.
Caption: Inhibition of the Phospholipase A2 signaling pathway by Cinatrins.
Caption: Generalized workflow for determining the IC50 of PLA2 inhibitors.
References
- 1. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Noncompetitive Inhibition Mechanism of Cinatrin C1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Cinatrin C1's noncompetitive inhibition of phospholipase A2 (PLA2), comparing its activity with other known inhibitors and detailing the experimental protocols to verify this mechanism.
This compound, a member of the cinatrin family of natural products, has been identified as an inhibitor of phospholipase A2 (PLA2).[1][2][3][4] While direct kinetic studies on this compound are not extensively reported in publicly available literature, its close analog, Cinatrin C3, has been characterized as a noncompetitive inhibitor of PLA2. This guide extrapolates the mechanism of this compound based on the findings for the cinatrin family and provides a framework for its experimental confirmation.
Noncompetitive inhibition is a type of enzyme inhibition where the inhibitor reduces the enzyme's activity, and this inhibition is not overcome by increasing the substrate concentration. The inhibitor binds to an allosteric site, a site different from the active site where the substrate binds. This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without affecting substrate binding. Key characteristics of a noncompetitive inhibitor are a decrease in the maximum reaction velocity (Vmax) and no change in the Michaelis constant (Km) of the enzyme for its substrate.
Comparative Analysis of PLA2 Inhibitors
This section provides a comparative overview of this compound and other known noncompetitive inhibitors of phospholipase A2. The data for this compound is inferred from studies on the cinatrin family, particularly Cinatrin C3.
| Inhibitor | Target Enzyme | Inhibition Mechanism | IC50 | Ki |
| This compound (inferred) | Phospholipase A2 (PLA2) | Noncompetitive | Not Reported | Not Reported |
| Cinatrin C2 | Phospholipase A2 (PLA2) | Not Specified | 800 µM[5] | Not Reported |
| Cinatrin C3 | Phospholipase A2 (PLA2) | Noncompetitive | 70 µM | 36 µM |
| Chlorpromazine | Phospholipase A2 (PLA2) | Noncompetitive | 75 µM[6] | 5 nM[6] |
| Quinacrine | Phospholipase A2 (PLA2) | Not Specified | Not Reported | Not Reported |
| N-(p-Amylcinnamoyl) anthranilic Acid (ACA) | Phospholipase A2 (PLA2) | Not Specified | Not Reported | Not Reported |
Experimental Protocols
To confirm the noncompetitive inhibition mechanism of this compound on PLA2, a series of enzyme kinetic assays should be performed.
Phospholipase A2 Inhibition Assay
This protocol is adapted from standard titrimetric and fluorescence-based assays for PLA2 activity.[7][8]
Objective: To determine the effect of this compound on the kinetic parameters (Vmax and Km) of PLA2.
Materials:
-
Purified Phospholipase A2 (from a suitable source, e.g., bee venom or porcine pancreas)
-
Phosphatidylcholine (Lecithin) as substrate
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and NaCl)
-
For titrimetric assay: pH-stat autotitrator, standardized NaOH solution
-
For fluorescence-based assay: Fluorescence microplate reader, fluorescently labeled PLA2 substrate (e.g., EnzChek® Phospholipase A2 Assay Kit)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of PLA2 and this compound in a suitable solvent.
-
Assay Setup:
-
Prepare a series of reaction mixtures containing a fixed concentration of PLA2 and varying concentrations of the substrate (phosphatidylcholine).
-
For the inhibitor studies, prepare parallel sets of reaction mixtures, each containing a different fixed concentration of this compound.
-
Include a control set with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Titrimetric Method: Monitor the release of fatty acids by titrating with a standardized NaOH solution to maintain a constant pH. The rate of NaOH consumption is proportional to the enzyme activity.[7]
-
Fluorescence Method: Monitor the increase in fluorescence over time, which is proportional to the hydrolysis of the fluorescently labeled substrate.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) for each substrate and inhibitor concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots for each inhibitor concentration.
-
Create Lineweaver-Burk plots (1/v₀ vs. 1/[S]) to determine the apparent Vmax and Km values.
-
Confirmation of Noncompetitive Inhibition: A decrease in the apparent Vmax with no significant change in the apparent Km in the presence of this compound would confirm a noncompetitive inhibition mechanism.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts, the following diagrams illustrate the noncompetitive inhibition mechanism and the experimental workflow.
Caption: Noncompetitive inhibition of an enzyme by this compound.
Caption: Experimental workflow to confirm noncompetitive inhibition.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Enantiospecific synthesis of the phospholipase A2 inhibitors (−)-cinatrin C1 and (+)-cinatrin C3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinatrin C2_TargetMol [targetmol.com]
- 6. Potential therapeutic efficacy of inhibitors of human phospholipase A2 in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Unlocking the Potency of Cinatrins: A Comparative Guide to their Structure-Activity Relationship as Phospholipase A2 Inhibitors
The Cinatrin family of natural products has emerged as a promising class of phospholipase A2 (PLA2) inhibitors, enzymes intricately linked to inflammatory processes and other pathological conditions. This guide provides a comprehensive evaluation of the structure-activity relationship (SAR) within the Cinatrin family, offering researchers, scientists, and drug development professionals a detailed comparison of their biological activities supported by experimental data.
Comparative Analysis of PLA2 Inhibition by the Cinatrin Family
The inhibitory potency of the Cinatrin family against phospholipase A2, specifically from rat platelets, varies across its different analogues. This variation underscores the critical role of their structural features in modulating biological activity. Cinatrins A, B, and C3 have been shown to inhibit PLA2 in a dose-dependent manner, with Cinatrin C3 exhibiting the highest potency.[1]
| Compound | Chemical Structure | PLA2 Inhibitory Activity (IC50) | Key Structural Features |
| Cinatrin A | 8-(Dec-9-en-1-yl)-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid[2] | > 1000 µM | Spiro-γ-dilactone core with a C10 unsaturated alkyl chain.[2][3] |
| Cinatrin B | 8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid[4] | ~500 µM | Spiro-γ-dilactone core with a saturated C10 alkyl chain.[4] |
| Cinatrin C1 | γ-lactone derived from 1,2,3,5-tetrahydroxypentadecane-1,2,3-tricarboxylic acids[3] | Data not available | γ-lactone structure. |
| Cinatrin C2 | γ-lactone derived from 1,2,3(or 1,2,4)-trihydroxypentadecane-1,2,3-tricarboxylic acids[3] | Data not available | γ-lactone structure. |
| Cinatrin C3 | γ-lactone derived from 1,2,3(or 1,2,4)-trihydroxypentadecane-1,2,3-tricarboxylic acids[3][5] | 70 µM[1][6] | γ-lactone structure, identified as the most potent inhibitor among the tested analogues.[1] |
Note: IC50 values are for the inhibition of phospholipase A2 purified from rat platelets.[1] The specific IC50 values for this compound and C2 were not detailed in the reviewed literature, suggesting they may be less potent or were not as extensively characterized in the initial studies.
Structure-Activity Relationship Insights
-
Lactone Core: The transition from a spiro-γ-dilactone in Cinatrins A and B to a γ-lactone in Cinatrin C3 appears to be a key determinant for enhanced inhibitory activity.
-
Alkyl Chain Saturation: The difference in potency between Cinatrin A (>1000 µM) and Cinatrin B (~500 µM) suggests that a saturated alkyl chain is more favorable for PLA2 inhibition than an unsaturated one.
-
Stereochemistry: The enantiospecific synthesis of various Cinatrin members highlights the importance of stereochemistry in their biological activity, a common feature for enzyme inhibitors.
Experimental Protocols
The following is a representative methodology for the determination of phospholipase A2 inhibitory activity, based on commonly employed assays.
Phospholipase A2 Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Purified phospholipase A2 from rat platelets is used as the enzyme source.
-
A substrate solution is prepared using radiolabeled phosphatidylcholine, which is emulsified in a suitable buffer (e.g., Tris-HCl) containing Ca²⁺, a necessary cofactor for PLA2 activity.
-
-
Inhibition Assay:
-
The Cinatrin analogue, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate solution.
-
The reaction is allowed to proceed for a set time and is then terminated, often by the addition of a quenching solution (e.g., a mixture of organic solvents to extract the lipids).
-
-
Quantification of Activity:
-
The amount of released radiolabeled fatty acid is quantified using liquid scintillation counting.
-
The inhibitory activity of the Cinatrin analogue is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50), calculated from dose-response curves.
-
Visualizing the Mechanism of Action
Phospholipase A2 Signaling Pathway and Inhibition by Cinatrins:
Caption: Inhibition of the PLA2 signaling cascade by the Cinatrin family.
Experimental Workflow for Evaluating Cinatrin Activity:
Caption: Workflow for assessing the PLA2 inhibitory activity of Cinatrins.
References
- 1. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing Cinatrin A (PHY0051400) [phytobank.ca]
- 3. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinatrin B | C18H28O8 | CID 71341380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PhytoBank: Showing Cinatrin C3 (PHY0059782) [phytobank.ca]
- 6. cinatrin C3 | 136266-37-0 [chemicalbook.com]
Independent Verification of Cinatrin C1's Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide addresses the current landscape of publicly available data on the bioactivity of Cinatrin C1, a known inhibitor of phospholipase A2 (PLA2). While a specific IC50 value for this compound from peer-reviewed literature remains elusive, this document provides available data for related compounds, a detailed protocol for determining its IC50 value, and visual workflows to guide experimental design.
Absence of a Published IC50 Value for this compound
This compound is recognized as a member of the Cinatrin family, a group of natural products that inhibit phospholipase A2 (PLA2).[1][2][3][4] Despite its classification as a PLA2 inhibitor, a specific half-maximal inhibitory concentration (IC50) value for this compound has not been reported in the primary scientific literature detailing its discovery and initial biological assessment. The seminal paper on the biological activities of this family focused on other members, such as Cinatrin C3.
Comparative IC50 Values for the Cinatrin Family
To provide a contextual reference for researchers investigating this compound, the following table summarizes the reported IC50 values for other members of the Cinatrin family. It is important to note that a direct comparison of potency can be influenced by the specific assay conditions and the source of the enzyme used in each study.
| Compound | Target | IC50 Value | Source |
| This compound | Phospholipase A2 | Not Reported | - |
| Cinatrin C2 | Phospholipase A2 | 800 µM | Commercial Supplier Data |
| Cinatrin C3 | Phospholipase A2 (from rat platelets) | 70 µM | Published Research |
Experimental Protocol: Determination of IC50 for this compound against Phospholipase A2
To facilitate the independent verification of this compound's inhibitory potency, a detailed protocol for a generic, in vitro phospholipase A2 enzymatic assay is provided below. This method can be adapted to various PLA2 isoforms and inhibitor screening.
Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of phospholipase A2.
Materials:
-
Purified Phospholipase A2 (e.g., from bee venom or porcine pancreas)
-
Phosphatidylcholine (Lecithin) as substrate
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Calcium Chloride (CaCl2) solution
-
Sodium Chloride (NaCl) solution
-
Triton X-100 (or other suitable detergent for substrate micelle formation)
-
pH meter or spectrophotometer/fluorometer
-
96-well microplates (for spectrophotometric/fluorometric assays)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of phosphatidylcholine in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in the reaction buffer containing Triton X-100 to form micelles. The buffer should also contain NaCl and CaCl2, as PLA2 activity is often calcium-dependent.
-
Sonicate the suspension to ensure the formation of uniform substrate vesicles.
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of phospholipase A2 in the reaction buffer.
-
Prepare a series of dilutions of this compound in the reaction buffer from a high concentration stock solution. It is recommended to perform a preliminary experiment with a wide range of concentrations to determine the approximate inhibitory range.
-
-
Enzymatic Reaction:
-
In a 96-well plate or other suitable reaction vessel, add the reaction buffer.
-
Add the desired concentration of the phosphatidylcholine substrate.
-
Add the various dilutions of this compound to the wells. Include a control with no inhibitor and a blank with no enzyme.
-
Initiate the reaction by adding the phospholipase A2 enzyme solution to all wells except the blank.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
-
Detection of Enzyme Activity:
-
The method of detection will depend on the assay format.
-
Titrimetric Assay: The release of fatty acids can be continuously titrated with a standardized NaOH solution to maintain a constant pH. The rate of NaOH consumption is proportional to the enzyme activity.[5][6]
-
Spectrophotometric/Fluorometric Assay: Utilize a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage by PLA2. The change in absorbance or fluorescence is measured over time.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing the Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for IC50 determination and the general signaling pathway of phospholipase A2.
Caption: Experimental workflow for the determination of the IC50 value of this compound.
Caption: Simplified signaling pathway of Phospholipase A2 and the inhibitory action of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Enantiospecific synthesis of the phospholipase A2 inhibitors (−)-cinatrin C1 and (+)-cinatrin C3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Cinatrin C1: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Cinatrin C1, a phospholipase A2 (PLA2) inhibitor used in laboratory research.
Core Principles for Chemical Disposal
The fundamental principle of chemical disposal is to prevent harm to human health and the environment. This involves a multi-step process of waste identification, segregation, containment, and transfer to a certified hazardous waste disposal facility. Never dispose of chemicals like this compound down the drain or in regular trash unless explicitly permitted by safety data sheets and local regulations.[1][2][3]
Quantitative Data on Hazardous Waste Characteristics
When specific data for a compound is unavailable, it is crucial to assess its potential hazards based on general chemical properties. The following table summarizes key characteristics that qualify a substance as hazardous waste. A chemical exhibiting one or more of these characteristics must be managed as hazardous waste.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point < 140°F, solids that can cause fire through friction, or ignitable compressed gases. | Ethanol, Acetone, Xylene |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Sodium Metal, Potassium Cyanide, Picric Acid |
| Toxicity | Harmful or fatal if ingested or absorbed; can pollute groundwater. | Heavy Metals (e.g., Mercury, Lead), Pesticides |
Protocol for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS).
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Compatible, leak-proof waste container with a secure screw-on cap.
-
Hazardous waste label.
-
Secondary containment for the waste container.
Procedure:
-
Risk Assessment:
-
Treat this compound as a hazardous substance due to the lack of specific safety information.
-
Review any available information on the chemical class (lactone, phospholipase A2 inhibitor) to anticipate potential hazards.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.[1][5]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate accumulation start date.
-
The primary hazard(s) (mark as "Caution: Substance of Unknown Toxicity").
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[1][5]
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Place the waste container in a secondary containment bin to prevent spills.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup.[1][7]
-
Provide the labeled container to the authorized personnel for proper transportation and disposal.
-
Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an approved protocol.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Disposal Workflow
Caption: A flowchart for the proper disposal of this compound.
By adhering to these general guidelines, researchers can ensure the safe and compliant disposal of this compound and other research chemicals, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety officer for specific guidance and requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
